molecular formula C19H29NO B14053717 1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole CAS No. 102409-43-8

1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole

Cat. No.: B14053717
CAS No.: 102409-43-8
M. Wt: 287.4 g/mol
InChI Key: KKOXZNVLIDBQAO-UHFFFAOYSA-N
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Description

1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound features a complex structure with a hexyloxyethyl group, making it a unique derivative of indole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-, often involves classical methods such as the Fischer indole synthesis, Bartoli indole synthesis, and the Larock indole synthesis . These methods typically require specific catalysts, solvents, and reaction conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of palladium-catalyzed coupling reactions, such as the Heck reaction, is common in large-scale production . Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

  • 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-
  • 1H-Indole, 1-[2-(methoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-
  • 1H-Indole, 1-[2-(ethoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-

Uniqueness: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- stands out due to its hexyloxyethyl group, which imparts unique physicochemical properties.

Biological Activity

1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a compound with significant potential in biological applications. Its structure suggests various interactions with biological systems, making it a subject of interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C₁₉H₂₉N₁O
  • CAS Number : 102409-43-8
  • Molecular Weight : 289.45 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar to other indole derivatives, this compound may exhibit kinase inhibition properties. Kinases are critical in regulating cellular functions, and their inhibition can lead to therapeutic effects in cancer and inflammation .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and pathways such as NF-κB . This suggests that our compound may also possess anti-inflammatory properties.
  • Neuroprotective Activity : Some studies have shown that indole derivatives can protect neuronal cells from apoptosis through the inhibition of pathways like GSK-3β and ERK . This could have implications for neurodegenerative diseases.

Biological Activity Data Table

Activity Type Description Reference
Kinase InhibitionInhibits multiple kinases involved in cell cycle regulation
Anti-inflammatoryReduces levels of TNF, IL-1β, and other cytokines in inflammatory models
NeuroprotectionPrevents neuronal apoptosis in models of neuroinflammation
Anticancer PotentialExhibits cytotoxic effects on cancer cell lines

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of similar indole compounds on LPS-induced inflammation in murine models. The results indicated a significant reduction in pro-inflammatory cytokines and markers of inflammation when treated with the compound, suggesting a promising anti-inflammatory profile .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of indole derivatives in models of Alzheimer's disease. The compound demonstrated the ability to inhibit GSK-3β activity, leading to reduced tau phosphorylation and improved neuronal survival rates .

Properties

CAS No.

102409-43-8

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

1-(2-hexoxyethyl)-3,3-dimethyl-2-methylideneindole

InChI

InChI=1S/C19H29NO/c1-5-6-7-10-14-21-15-13-20-16(2)19(3,4)17-11-8-9-12-18(17)20/h8-9,11-12H,2,5-7,10,13-15H2,1,3-4H3

InChI Key

KKOXZNVLIDBQAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCN1C(=C)C(C2=CC=CC=C21)(C)C

Origin of Product

United States

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